7-Methylguanosine

Overview

Description

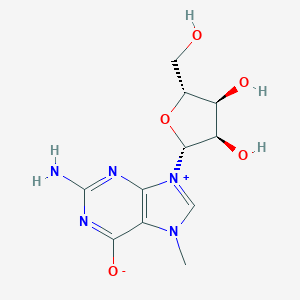

7-Methylguanosine is a modified purine nucleoside, which is a methylated version of guanosine. It is commonly found in RNA molecules, where it plays a crucial role in various biological processes. This compound is particularly significant in the context of messenger RNA (mRNA) as it forms the cap structure at the 5’ end, which is essential for mRNA stability and translation .

Biochemical Analysis

Biochemical Properties

7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of this compound is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install this compound modifications in tRNA, miRNA, and mRNA .

Cellular Effects

This compound modification plays a critical role in human disease development, especially cancer . Aberrant this compound levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .

Molecular Mechanism

The molecular mechanism of this compound involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .

Metabolic Pathways

This compound is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .

Transport and Distribution

It is known that this compound is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Subcellular Localization

It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylguanosine can be synthesized through the alkylation of guanosine. The process involves the use of alkyl iodide, bromide, or chloride under mild conditions to methylate the guanine ring at the N7 position .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale chemical reactions using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methylguanosine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Although less common, reduction reactions can modify the compound’s structure.

Substitution: Substitution reactions, particularly at the N7 position, can produce different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Alkyl halides are frequently used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution can yield different alkylated derivatives .

Scientific Research Applications

7-Methylguanosine has a wide range of applications in scientific research:

Chemistry: It is used to study the chemical properties and reactivity of nucleosides.

Biology: In biological research, this compound is essential for understanding RNA modifications and their impact on gene expression.

Medicine: The compound is used as a biomarker for certain types of cancer and other diseases. It also plays a role in the development of RNA-based therapeutics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and as a research tool for drug development

Mechanism of Action

The primary mechanism by which 7-Methylguanosine exerts its effects is through its role in RNA metabolism. It forms the cap structure at the 5’ end of mRNA, which is crucial for mRNA stability and efficient translation. This cap structure is recognized by specific proteins involved in mRNA processing, transport, and translation .

Molecular Targets and Pathways:

Cap-binding Proteins: These proteins recognize the this compound cap and facilitate various processes such as translation initiation.

RNA Methyltransferases: Enzymes like METTL1 and RNMT are involved in the methylation of guanosine to form this compound

Comparison with Similar Compounds

Guanosine: The non-methylated form of 7-Methylguanosine.

Nthis compound: Another methylated derivative with a similar structure.

Trimethylguanosine: A more heavily methylated version of guanosine

Uniqueness: this compound is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .

Properties

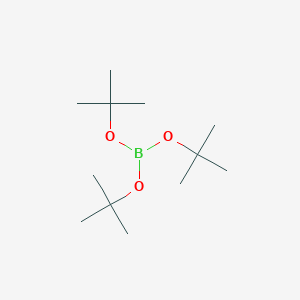

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROSJZRTIOK-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328798 | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-86-4, 22164-16-5 | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].

A:

- Spectroscopic data:

A: this compound is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].

A: Computational methods, like molecular docking, are used to study the interaction of this compound-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].

A: The 7-methyl group of this compound is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].

A: this compound is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].

ANone: As a naturally occurring modified nucleoside, specific SHE regulations for this compound are not well-defined. General laboratory safety practices should be followed when handling the compound.

ANone: this compound is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.

A: The biological activity of this compound is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the this compound cap for efficient protein synthesis [, , ].

A: The discovery of this compound as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].

A: Research on this compound spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.